molecular formula C20H29N7O2 B6446608 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one CAS No. 2640834-77-9

2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one

Cat. No.: B6446608
CAS No.: 2640834-77-9
M. Wt: 399.5 g/mol
InChI Key: UJSGUAWZCOSTBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one” is a complex organic molecule. It contains several functional groups including a pyrazole ring, a pyrimidine ring, a piperazine ring, and a morpholine ring . The pyrazole ring is a five-membered ring with two nitrogen atoms, and it is known to impart biological activity . The pyrimidine ring is a six-membered ring with two nitrogen atoms, and it is a key component of several important biomolecules, including the nucleobases cytosine, thymine, and uracil . The piperazine ring is a six-membered ring with two nitrogen atoms, and it is often used in the development of pharmaceuticals . The morpholine ring is a six-membered ring with one nitrogen atom and one oxygen atom, and it is used in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of several functional groups. Each of these groups will contribute to the overall shape and properties of the molecule. Unfortunately, specific details about the molecular structure of this exact compound are not available in the literature .

Properties

IUPAC Name

2-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N7O2/c1-15-12-16(2)27(23-15)19-13-18(21-17(3)22-19)25-6-4-24(5-7-25)14-20(28)26-8-10-29-11-9-26/h12-13H,4-11,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSGUAWZCOSTBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)CC(=O)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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